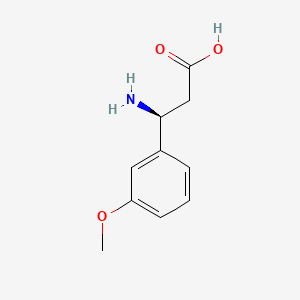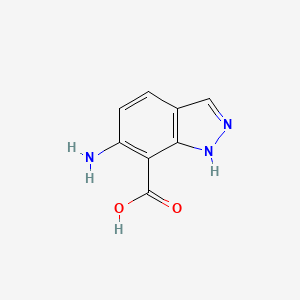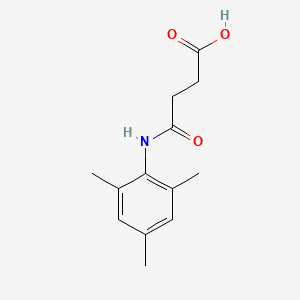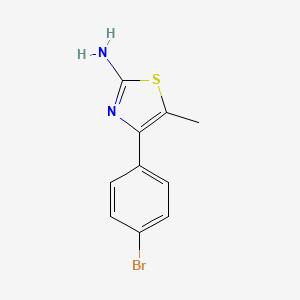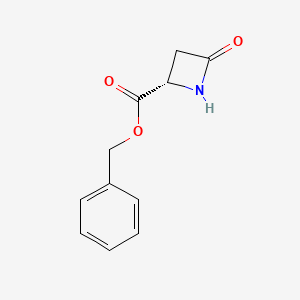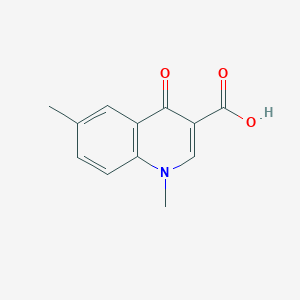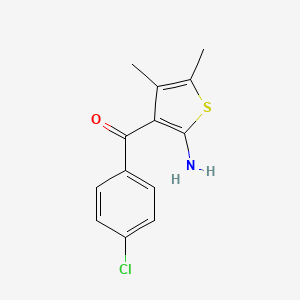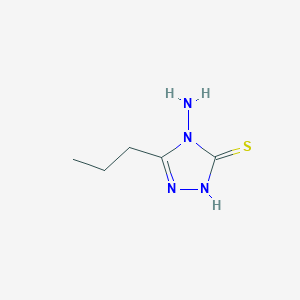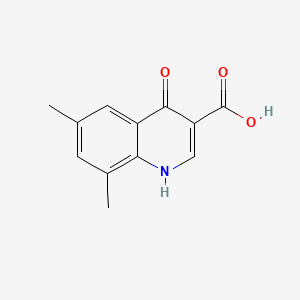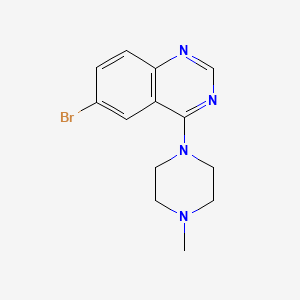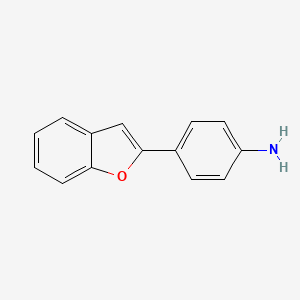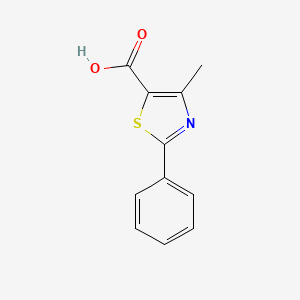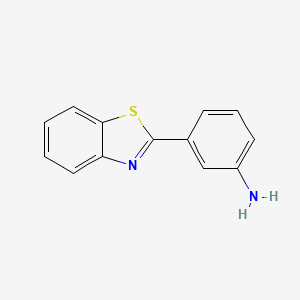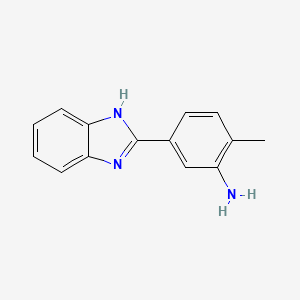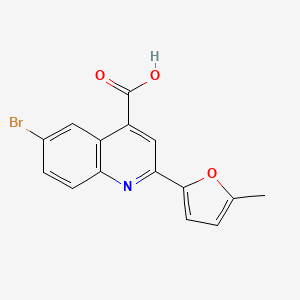
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, involves complex reactions. For instance, the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones involves the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, followed by bromination and alkaline hydrolysis to yield various quinoline derivatives (Klásek, Kořistek, Sedmera, & Halada, 2003). This demonstrates the intricate steps required to synthesize complex quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is central to their reactivity and properties. The X-ray diffraction investigation of S-(-)-1-phenylethylamide of 6-bromo-4-hydroxy-1-isoamyl-2-oxo-3-quinolinecarboxylic acid provided insights into its absolute configuration, showcasing the importance of structural analysis in understanding the chemical behavior of such compounds (Украинец, Таран, Лиханова, Джарадат, & Шишкин, 2012).
Chemical Reactions and Properties
The chemical reactivity of 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid derivatives can be complex. For example, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves multiple steps, including nitration, chlorination, and alkylation, highlighting the compound's versatile reactivity and potential for creating various bioactive molecules (Lei et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Agents
A study by Parthasaradhi et al. (2015) explored the synthesis of novel derivatives of 6-bromoquinoline, including 6-bromo-2-chloroquinoline, for their potential as antimicrobial and antimalarial agents. These compounds were tested against various microorganisms and Plasmodium falciparum, the parasite causing malaria, showing significant activity (Parthasaradhi et al., 2015).
Fluorescent Brightening Agents
Rangnekar and Shenoy (1987) conducted research on the synthesis of 2-aryl-6-bromoquinolines and their derivatives, investigating their potential use as fluorescent brightening agents. This study highlights the versatility of bromoquinoline derivatives in various industrial applications (Rangnekar & Shenoy, 1987).
Synthesis of Biologically Active Compounds
Grinev et al. (1987) synthesized novel 5-methoxyindole-3-carboxylic acids with bromine at the 6-position, which are precursors for creating analogs of biologically active compounds. This study underscores the significance of brominated compounds in the development of new therapeutic agents (Grinev et al., 1987).
Inhibitors Synthesis
Lei et al. (2015) described the synthesis of an important intermediate in PI3K/mTOR inhibitors, showcasing the relevance of bromoquinoline compounds in medicinal chemistry, particularly in the development of cancer therapies (Lei et al., 2015).
Antibacterial Agents
Ishikawa et al. (1990) synthesized a series of substituted pyrroloquinolines, starting from a bromo-indole derivative, to create potent antibacterial agents effective against both gram-positive and gram-negative bacteria. This research exemplifies the critical role of bromoquinoline derivatives in antibiotic development (Ishikawa et al., 1990).
Eigenschaften
IUPAC Name |
6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDQCOBHWQSBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353784 | |
| Record name | 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
350998-12-8 | |
| Record name | 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



